Furaneol-13C2, also known as 4-hydroxy-2,5(13C)-dimethyl-5-(13C)-furan-3(2H)-one, is a stable isotopically labeled derivative of the naturally occurring compound Furaneol. It is classified under the category of furanones, which are cyclic compounds known for their distinctive aromas and flavor profiles. The compound has a molecular formula of C6H8O3 and a molecular weight of 130.11 g/mol, with a purity typically exceeding 95% in commercial preparations .
Furaneol-13C2 is derived from various natural sources and can also be synthesized through chemical reactions involving sugars and amino acids. It is particularly noted for its presence in cooked foods and is associated with sweet, caramel-like aromas. This compound belongs to the broader class of 3(2H)-furanones, which are recognized for their low odor thresholds and significant flavor contributions in food chemistry .
Furaneol-13C2 can be synthesized through several methods, primarily involving the Maillard reaction, which occurs between reducing sugars and amino acids. Specific conditions such as temperature, pH, and reactant concentrations can influence the yield and purity of the product.
One common synthetic route involves the reaction of L-rhamnose with L-lysine in aqueous model systems, leading to the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone through a series of condensation reactions . Additionally, isotopically labeled analogs are often prepared using techniques such as gas chromatography coupled with mass spectrometry (GC-MS) to confirm their structure and purity .
The structural formula of Furaneol-13C2 features a furan ring with hydroxyl and methyl substituents. The incorporation of carbon-13 isotopes at specific positions allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The compound's molecular structure can be represented as follows:
The presence of carbon-13 isotopes is indicated by its unique mass spectral fragmentation patterns observed during analytical studies .
Furaneol-13C2 participates in various chemical reactions typical of furanones, including hydrolysis, oxidation, and condensation. These reactions can lead to the formation of other flavor compounds or degradation products depending on environmental conditions.
Mass spectrometric studies have elucidated fragmentation pathways for Furaneol derivatives, providing insights into how different substituents affect stability and reactivity. For instance, the loss of specific methyl groups during fragmentation can indicate the positions of isotopic labeling within the molecule .
The mechanism by which Furaneol-13C2 exerts its flavor properties involves interaction with olfactory receptors in humans, contributing to its perception as a sweet or fruity aroma. The compound's structure allows it to engage effectively with these receptors due to its specific functional groups.
Research indicates that Furaneol derivatives can induce reactive oxygen species generation under certain conditions, which may play a role in their biological activity. This pro-oxidative behavior has been linked to potential applications in food preservation and safety .
Furaneol-13C2 exhibits a fruity caramel aroma and has been characterized by its stability at various pH levels. The compound has a predicted pKa value of approximately 9.62, indicating its acidic nature .
Furaneol-13C2 finds extensive use in scientific research as a flavoring agent due to its desirable sensory properties. It is utilized in food chemistry studies to understand flavor development during cooking processes and is also employed in analytical chemistry as an internal standard for quantifying other furanones in complex mixtures . Additionally, its isotopic labeling makes it valuable for tracing metabolic pathways in biological studies.
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